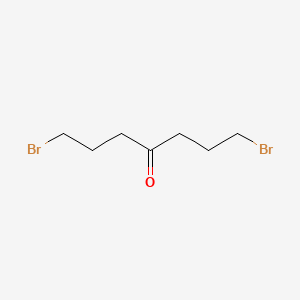
1,7-Dibromo-heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibromo-heptan-4-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, with a ketone functional group at the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dibromo-heptan-4-one can be synthesized through several methods. One common approach involves the bromination of heptan-4-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dibromo-heptan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Typically carried out in polar solvents such as ethanol or water, with the addition of a base like sodium hydroxide (NaOH) to facilitate the reaction.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed
Substitution: Various substituted heptanones, depending on the nucleophile used.
Reduction: 1,7-Dibromo-heptan-4-ol.
Oxidation: 1,7-Dibromo-heptanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Dibromo-heptan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,7-Dibromo-heptan-4-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
1,7-Dibromo-heptan-4-one can be compared with other brominated ketones and heptanones:
1,7-Dibromo-octan-4-one: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
1,7-Dibromo-nonan-4-one: Another homolog with two additional carbon atoms, affecting its reactivity and applications.
1,7-Dichloro-heptan-4-one: Chlorinated analog with different reactivity due to the presence of chlorine atoms instead of bromine.
Eigenschaften
CAS-Nummer |
89774-18-5 |
|---|---|
Molekularformel |
C7H12Br2O |
Molekulargewicht |
271.98 g/mol |
IUPAC-Name |
1,7-dibromoheptan-4-one |
InChI |
InChI=1S/C7H12Br2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 |
InChI-Schlüssel |
YSAAJLWDNVBQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)CCCBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)

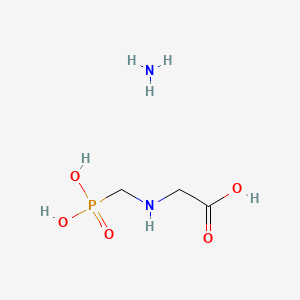
![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12279345.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
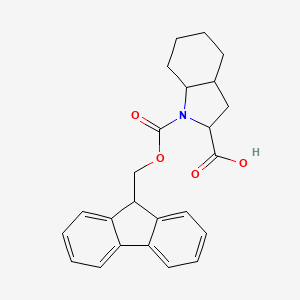
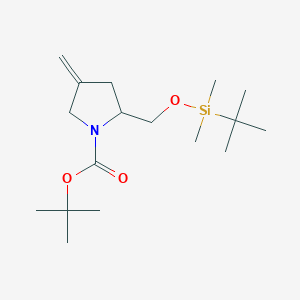

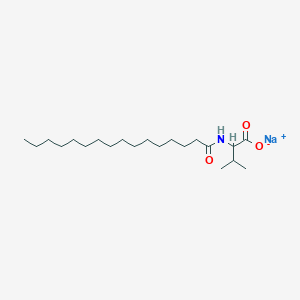
![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
